molecular formula C27H21FN2O3S B608193 Srpkin-1

Srpkin-1

Cat. No.: B608193
M. Wt: 472.5 g/mol
InChI Key: TWKWEBMGDALHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JH-XI-05-01 is a synthetic organic compound known for its role as a selective inhibitor of serine/arginine-rich protein-specific kinases 1 and 2. These kinases are involved in the regulation of splicing factors, which are crucial for the processing of pre-messenger RNA into mature messenger RNA. JH-XI-05-01 has shown potential in converting vascular endothelial growth factor from a pro-angiogenic to an anti-angiogenic isoform, making it a promising candidate for anti-cancer therapies .

Preparation Methods

The synthesis of JH-XI-05-01 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

    Step 1: Formation of the benzo[b]carbazole core through a series of cyclization reactions.

    Step 2: Introduction of the cyano group at the 3-position of the benzo[b]carbazole ring.

    Step 3: Addition of the ethyl group at the 9-position.

    Step 4: Introduction of the sulfonyl fluoride group at the 8-position of the benzenesulfonyl moiety.

    Reaction Conditions: These steps are carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

JH-XI-05-01 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles to create derivatives of JH-XI-05-01.

    Common Reagents and Conditions: Reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles like amines are used under specific conditions to achieve the desired transformations.

    Major Products: The major products formed from these reactions include various derivatives of JH-XI-05-01 with modified functional groups.

Scientific Research Applications

JH-XI-05-01 has a wide range of applications in scientific research:

Mechanism of Action

JH-XI-05-01 exerts its effects by covalently binding to the active site of serine/arginine-rich protein-specific kinases 1 and 2. This binding inhibits the phosphorylation of splicing factors, leading to the conversion of vascular endothelial growth factor from a pro-angiogenic to an anti-angiogenic isoform. The inhibition of these kinases disrupts the normal splicing process, which can be leveraged to inhibit tumor growth and angiogenesis .

Comparison with Similar Compounds

JH-XI-05-01 is unique in its ability to selectively inhibit serine/arginine-rich protein-specific kinases 1 and 2. Similar compounds include:

Properties

IUPAC Name

3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O3S/c1-4-16-12-21-22(13-20(16)17-6-5-7-18(11-17)34(28,32)33)27(2,3)26-24(25(21)31)19-9-8-15(14-29)10-23(19)30-26/h5-13,30H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKWEBMGDALHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1C3=CC(=CC=C3)S(=O)(=O)F)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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